molecular formula C20H22O4 B12813663 15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione CAS No. 71413-12-2

15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione

Cat. No.: B12813663
CAS No.: 71413-12-2
M. Wt: 326.4 g/mol
InChI Key: VCEDWTLHLIZOJL-UHFFFAOYSA-N
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Description

15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione (hereafter referred to as the target compound) is a structurally complex tricyclic aromatic compound featuring two methoxy groups at positions 15 and 17, along with conjugated pentaene and dione moieties. For instance, related fungal metabolites, such as isocoumarins and pentaene diacids, are characterized via HRESIMS, NMR, electronic circular dichroism (ECD), and X-ray crystallography . Biosynthetic pathways for similar fungal-derived compounds often involve polyketide synthases (PKS), suggesting the target compound may arise from analogous enzymatic processes .

Properties

CAS No.

71413-12-2

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

15,17-dimethoxytricyclo[11.3.1.15,9]octadeca-1(16),5,8,13(17),14-pentaene-7,18-dione

InChI

InChI=1S/C20H22O4/c1-23-18-11-15-7-3-5-13-9-17(21)10-14(19(13)22)6-4-8-16(12-18)20(15)24-2/h9-12H,3-8H2,1-2H3

InChI Key

VCEDWTLHLIZOJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)CCCC3=CC(=O)C=C(C3=O)CCC2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15,17-Dimethoxytricyclo(11311(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like chromatography are often employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Chemistry

15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione serves as a model compound in organic chemistry for studying complex reaction mechanisms and synthetic pathways. Its unique structure allows researchers to explore various chemical transformations including oxidation and reduction reactions.

Biological Studies

The compound's structural characteristics make it a candidate for investigating interactions with biological macromolecules such as proteins and nucleic acids. This can lead to insights into enzyme activity modulation and potential therapeutic applications.

Material Science

In material science, this compound is utilized as a precursor for synthesizing advanced materials with specific properties. Its ability to form derivatives through substitution reactions expands its applicability in developing novel materials.

Case Studies

Recent studies have highlighted the antimicrobial properties of derivatives synthesized from 15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione:

  • Antimicrobial Activity : Research indicates that certain derivatives exhibit significant activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa.
  • Mechanistic Insights : Studies have shown that modifications to the compound can enhance its efficacy against specific microbial strains by altering its binding affinity to target sites.

Mechanism of Action

The mechanism of action of 15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The target compound’s tricyclic framework and functional groups distinguish it from related polycyclic systems. Below is a comparative analysis with key analogs:

Compound Name (IUPAC) Ring System Substituents/Functional Groups Source/Isolation
Target Compound Tricyclo[11.3.1.1(5,9)] 15,17-Dimethoxy, pentaene, 7,18-dione Fungal endophyte Fusarium decemcellulare
14-Methoxy-2,16-dioxapentacyclo[3(8),10,12,14]tetraene-7,20-dione Pentacyclo 14-Methoxy, dione, ether (oxa) bridges Synthetic/X-ray crystallography
8,15-Dihydroxy-5,5,9-trimethyl-14-methylidene-7-oxatetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecan-6-one Tetracyclo Hydroxy, methyl, oxa, dione Chemical database (FDB020396)

Key Observations :

  • Ring Complexity : The target compound’s tricyclic system is less complex than the pentacyclic framework of the compound in but more elaborate than the tetracyclic system in .
  • Substituents : Methoxy groups at positions 15 and 17 in the target compound contrast with the 14-methoxy group in ’s pentacyclic analog. Hydroxy and methyl groups dominate in ’s compound, suggesting divergent bioactivity profiles.
  • Functional Groups : All three compounds feature dione moieties, which are critical for hydrogen bonding (e.g., C=O···H interactions observed in ’s crystal structure) .

Physicochemical Comparisons :

  • Crystal Packing : Hydrogen-bonding patterns in ’s pentacyclic dione (e.g., C11—H11B···O5 interactions) imply that the target compound’s dione groups may similarly stabilize its solid-state structure.

Biological Activity

15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione is a complex organic compound that has garnered attention for its potential biological activities. With a molecular formula of C20H22O4 and a molecular weight of 326.4 g/mol, this compound features a unique tricyclic structure with multiple functional groups, including methoxy and ketone groups. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
CAS Number 71413-12-2
Molecular Formula C20H22O4
Molecular Weight 326.4 g/mol
IUPAC Name 15,17-dimethoxytricyclo[11.3.1.1(5,9)]octadeca-1(17),5,8,13(15),14-pentaene-7,18-dione
InChI Key VCEDWTLHLIZOJL-UHFFFAOYSA-N

The biological activity of 15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione is primarily attributed to its interaction with various biological macromolecules. The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This modulation can lead to various physiological effects that are being investigated for therapeutic applications.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress and could be beneficial in preventing diseases related to oxidative damage.

Anticancer Properties

Preliminary studies suggest that 15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in some studies. For instance:

  • Case Study : A study conducted on breast cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptotic pathways through caspase activation.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.

  • Research Finding : In vitro studies have shown that 15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione reduces the production of pro-inflammatory cytokines in activated macrophages.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Antioxidant Activity :
    • The compound demonstrated significant free radical scavenging activity in DPPH assays.
    • IC50 values were comparable to well-known antioxidants like ascorbic acid.
  • Anticancer Activity :
    • A study on human lung cancer cells showed a dose-dependent decrease in cell viability.
    • Mechanistic studies revealed involvement of the mitochondrial pathway in apoptosis induction.
  • Anti-inflammatory Activity :
    • The compound was tested on LPS-stimulated macrophages and showed a reduction in TNF-alpha and IL-6 levels by up to 50%.

In Vivo Studies

While in vitro findings are promising, in vivo studies are necessary to confirm the therapeutic potential of 15,17-Dimethoxytricyclo(11.3.1.1(5,9))octadeca-1(17),5,8,13,15-pentaene-7,18-dione:

  • Animal Models : Research involving rodent models of inflammation has indicated that administration of this compound results in reduced paw edema and lower systemic inflammatory markers.

Q & A

Q. What are the most reliable methods for resolving the crystal structure of 15,17-Dimethoxytricyclo[...]dione?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for determining precise molecular geometry and intermolecular interactions. Key parameters to analyze include bond lengths, angles, and hydrogen-bonding networks. For example, a study using this technique identified critical C—H···O interactions stabilizing the crystal lattice (see Table 1). Complementary techniques like NMR and IR spectroscopy should validate functional groups and symmetry. Table 1: Hydrogen-bonding parameters from X-ray crystallography

D—H···AD—H (Å)H···A (Å)D···A (Å)Angle (°)
C11—H11B···O50.972.573.538175
C10—H10B···O30.972.593.466151
Reference:

Q. How can researchers design experiments to assess environmental fate and transformation pathways?

Methodological Answer: Adopt a tiered approach combining laboratory and field studies:

  • Lab phase: Measure physical-chemical properties (e.g., log P, hydrolysis rates) under controlled conditions.
  • Field phase: Use isotopic labeling to track abiotic/biotic transformations in soil/water systems.
  • Modeling: Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioaccumulation potential. Frameworks like Project INCHEMBIOL emphasize integrating these steps to evaluate ecological risks .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental crystallographic data be resolved?

Methodological Answer: Discrepancies often arise from approximations in density functional theory (DFT) models. To address this:

  • Refine computational parameters (e.g., basis sets, dispersion corrections) using crystallographic data as benchmarks.
  • Validate hydrogen-bonding networks via neutron diffraction, which provides precise proton positioning.
  • Cross-reference with spectroscopic data (e.g., Raman spectra) to confirm vibrational modes. Reference:

Q. What experimental designs minimize confounding variables when studying synthetic yield optimization?

Methodological Answer: Use split-plot factorial designs to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity):

  • Main plots: Primary factors (e.g., reaction time).
  • Subplots: Secondary factors (e.g., stoichiometric ratios).
  • Replicates: Include ≥4 replicates to account for batch variability. Statistical tools like ANOVA can isolate significant effects. This approach is adapted from agricultural studies but is scalable to chemical synthesis .

Q. What methodologies evaluate intermolecular interactions to predict solubility and reactivity?

Methodological Answer:

  • Hirshfeld surface analysis: Quantifies close contacts (e.g., π-π stacking, van der Waals interactions) from crystallographic data.
  • Molecular dynamics (MD) simulations: Model solvation dynamics in polar/aprotic solvents.
  • Thermogravimetric analysis (TGA): Correlate thermal stability with packing efficiency. For example, C—H···O interactions (Table 1) dominate lattice stability, suggesting low solubility in nonpolar media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.